1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
CAS No.:
Cat. No.: VC13648954
Molecular Formula: C16H19ClN2
Molecular Weight: 274.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN2 |
|---|---|
| Molecular Weight | 274.79 g/mol |
| IUPAC Name | 1-(2-phenylphenyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C16H18N2.ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;/h1-9,17H,10-13H2;1H |
| Standard InChI Key | UDMDJZBVZHKPHH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₉ClN₂, with a molecular weight of 274.79 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm its structure: a piperazine ring linked to a biphenyl group via a single bond at the 2-position (Figure 1) . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological formulations.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | |
| Melting Point | 205–209°C | |
| Solubility | Soluble in DMSO, MeOH, H₂O | |
| Storage Conditions | 2–8°C in airtight container | |
| Purity (HPLC) | ≥98.97% |
The biphenyl moiety increases lipophilicity (logP ≈ 3.2), facilitating membrane permeability, while the protonated piperazine nitrogen enables ionic interactions with biological targets .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a two-step process:
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Suzuki-Miyaura Coupling: Reacting 2-bromophenylpiperazine with phenylboronic acid under palladium catalysis yields the biphenyl-piperazine backbone .
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Hydrochloride Formation: Treating the free base with hydrochloric acid in methanol produces the final hydrochloride salt .
A mixture of tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate (5.0 g, 14.7 mmol) in dichloromethane (50 mL) was treated with trifluoroacetic acid (15 mL) at 0°C. After stirring for 4 h, the solution was concentrated, neutralized with NaHCO₃, and extracted with DCM. The organic layer was treated with HCl(g) in methanol to precipitate the hydrochloride salt (yield: 85%, purity >98%) .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 24 h to 30 minutes while improving yields (92% vs. 78% conventional) . Solvent-free mechanochemical methods using ball milling have also been reported, eliminating volatile organic solvents .
Pharmacological Applications
Serotonergic Therapeutics
The compound is a key precursor for dual 5-HT₁A/5-HT₇ receptor ligands. In a landmark study, its derivative 7b·HCl exhibited sub-nanomolar affinities:
Mechanistic Insight: Molecular docking reveals the biphenyl group forms π-stacking interactions with Phe6.51/F6.52 in 5-HT₇ receptors, while the protonated piperazine nitrogen binds Asp3.32 via salt bridges .
Dopaminergic Agents for Parkinson’s Disease
Structural analogs like D-264 show potent D₃ receptor agonism (EC₅₀ = 0.10 nM) with 159-fold selectivity over D₂ receptors . In 6-hydroxydopamine-lesioned rats, these compounds restored motor function at 0.1 mg/kg doses, outperforming ropinirole .
Table 2: Receptor Binding Profiles of Derivatives
| Derivative | D₃ Kᵢ (nM) | D₂/D₃ Selectivity | 5-HT₁A Kᵢ (nM) |
|---|---|---|---|
| 7b·HCl | 15.2 | 1.3 | 19.8 |
| D-264 | 0.10 | 159 | 220 |
| Ropinirole | 2.4 | 12 | >10,000 |
| Data from |
Comparative Analysis with Structural Analogs
Table 3: Piperazine Derivatives Comparison
The biphenyl variant uniquely balances serotonergic and dopaminergic activities, making it superior for multifunctional CNS drug design.
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